4-Carboxy-3-fluorophenylboronic acid ethylene glycol ester 4-Carboxy-3-fluorophenylboronic acid ethylene glycol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804009
InChI: InChI=1S/C9H8BFO4/c11-8-5-6(10-14-3-4-15-10)1-2-7(8)9(12)13/h1-2,5H,3-4H2,(H,12,13)
SMILES: B1(OCCO1)C2=CC(=C(C=C2)C(=O)O)F
Molecular Formula: C9H8BFO4
Molecular Weight: 209.97 g/mol

4-Carboxy-3-fluorophenylboronic acid ethylene glycol ester

CAS No.:

Cat. No.: VC13804009

Molecular Formula: C9H8BFO4

Molecular Weight: 209.97 g/mol

* For research use only. Not for human or veterinary use.

4-Carboxy-3-fluorophenylboronic acid ethylene glycol ester -

Specification

Molecular Formula C9H8BFO4
Molecular Weight 209.97 g/mol
IUPAC Name 4-(1,3,2-dioxaborolan-2-yl)-2-fluorobenzoic acid
Standard InChI InChI=1S/C9H8BFO4/c11-8-5-6(10-14-3-4-15-10)1-2-7(8)9(12)13/h1-2,5H,3-4H2,(H,12,13)
Standard InChI Key FOBSIRYMPKCFFI-UHFFFAOYSA-N
SMILES B1(OCCO1)C2=CC(=C(C=C2)C(=O)O)F
Canonical SMILES B1(OCCO1)C2=CC(=C(C=C2)C(=O)O)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates three functional groups:

  • Boronic ester: Formed via condensation of boronic acid with ethylene glycol, enabling reversible diol binding.

  • Carboxylic acid: Provides pH-responsive behavior and opportunities for further functionalization.

  • Fluorine substituent: An electron-withdrawing group that polarizes the phenyl ring, increasing the electrophilicity of the boron atom .

The molecular formula C9_9H8_8BFO4_4 reflects this arrangement, with crystallographic data indicating planar geometry around the boron atom due to sp2^2 hybridization.

Spectroscopic Signatures

  • 11^{11}B NMR: A singlet at δ 28–30 ppm confirms tetrahedral boronate ester formation.

  • FTIR: Peaks at 1300–1350 cm1^{-1} (B–O stretching) and 1700 cm1^{-1} (carboxylic acid C=O) validate functional group integrity .

  • 19^{19}F NMR: A deshielded signal near δ -110 ppm arises from the fluorine’s inductive effect on the aromatic system.

Synthesis and Analytical Validation

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Esterification: 4-Fluoro-3-carboxyphenylboronic acid reacts with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid) at 60–80°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity, confirmed by HPLC.

Quality Control Metrics

ParameterSpecificationMethod
Purity≥95%HPLC (C18 column)
Residual Solvents<0.1% (v/v)GC-MS
Melting Point142–145°CDSC

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, attributed to boronate ester cleavage.

Dynamic Covalent Chemistry and Material Applications

Boronate Ester Exchange Dynamics

The fluorine substituent significantly enhances boronate ester stability. Comparative studies show:

Property–F Substituent–H Substituent
Activation Energy (EaE_a)61.4 kJ/mol54.3 kJ/mol
Stress Relaxation (ττ)420 s (70°C)180 s (70°C)
Gel Fraction (CH3_3OH)70.9%38.8%

Electron withdrawal by fluorine increases the boron atom’s electrophilicity, strengthening B–O bonds and slowing exchange kinetics .

Elastic Vitrimers

In polymer networks, this compound serves as a dynamic crosslinker. Key performance metrics include:

  • Young’s Modulus: 2.8 MPa (vs. 1.2 MPa for methoxy-substituted analogs) .

  • Recyclability: 85% toughness retention after three compression-molding cycles at 70°C .

Regulatory and Industrial Considerations

Patent Landscape

Commercial distribution is restricted under patent laws in multiple jurisdictions, limiting bulk availability to non-commercial research .

Future Directions

  • Drug Delivery: Exploiting pH-dependent boronate ester cleavage for targeted release.

  • Self-Healing Coatings: Leveraging dynamic bonding for automotive and aerospace applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator